Product packaging for Acetonyltriphenylphosphonium iodide(Cat. No.:CAS No. 65602-18-8)

Acetonyltriphenylphosphonium iodide

Cat. No.: B15251994
CAS No.: 65602-18-8
M. Wt: 446.3 g/mol
InChI Key: VFKIBTLHGDESLT-UHFFFAOYSA-M
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Description

Contextualization within Organophosphorus Chemistry and Ylide Research

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. Within this area, phosphonium (B103445) salts, which are characterized by a positively charged phosphorus atom, are of fundamental importance. organic-chemistry.orgwikipedia.org Acetonyltriphenylphosphonium iodide is a prime example of a quaternary phosphonium salt, typically synthesized by the reaction of triphenylphosphine (B44618) with an alkyl halide. rsc.orggoogle.com

A key aspect of phosphonium salt chemistry is their use as precursors to phosphorus ylides, also known as Wittig reagents. wikipedia.orgwikipedia.org An ylide is a neutral, dipolar molecule with a formal negative charge on a carbon atom adjacent to a positively charged heteroatom, in this case, phosphorus. wikipedia.org These ylides are generated by treating the phosphonium salt with a strong base. numberanalytics.comyoutube.com

The resulting phosphorus ylides are powerful nucleophiles used extensively in the Wittig reaction, a Nobel Prize-winning method for converting aldehydes and ketones into alkenes. testbook.combyjus.commasterorganicchemistry.com The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding an alkene and triphenylphosphine oxide. testbook.commasterorganicchemistry.com The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this transformation. libretexts.org

It is important to distinguish phosphorus ylides from sulfur ylides, which are used in the Johnson-Corey-Chaykovsky reaction. wikipedia.org While both are ylides, their reactivity differs significantly. The Wittig reaction using phosphorus ylides leads to the formation of alkenes, whereas the Corey-Chaykovsky reaction with sulfur ylides typically produces epoxides. stackexchange.comwyzant.comorganic-chemistry.org This difference is attributed to the relative strengths of the P=O and S=O bonds and the differing mechanistic pathways. stackexchange.comacs.org

Evolution of Phosphonium Salt Chemistry: A Historical Research Perspective

The history of phosphonium salts is deeply connected to the development of the Wittig reaction. While the first synthesis of phosphorus ylides was reported in the early 20th century, it was Georg Wittig's work in the 1950s that demonstrated their immense synthetic potential. youtube.commcmaster.ca This discovery revolutionized the synthesis of alkenes, providing a reliable and versatile method that remains a cornerstone of organic chemistry today. youtube.combyjus.com

The preparation of phosphonium salts is typically a straightforward nucleophilic substitution (SN2) reaction. google.comyoutube.com In this process, a phosphine (B1218219), most commonly the commercially available and stable solid triphenylphosphine, acts as a nucleophile, attacking an alkyl halide. libretexts.orgyoutube.com For instance, the synthesis of simple phosphonium salts like methyltriphenylphosphonium (B96628) iodide involves reacting triphenylphosphine with iodomethane. orgsyn.org This method works well for primary and some secondary alkyl halides. google.comyoutube.com

The evolution of phosphonium salt chemistry has also seen the development of a wide array of salts with different substituents on the phosphorus atom and the carbon chain. This diversity allows for fine-tuning the reactivity and stereoselectivity of the subsequent Wittig reaction. mcmaster.ca For example, ylides are classified as stabilized, semi-stabilized, or non-stabilized based on the substituents, which in turn influences the E/Z stereochemistry of the resulting alkene. organic-chemistry.orgtestbook.com

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

Current research continues to uncover new applications for phosphonium salts like this compound and its analogs. While traditionally known for their role in the Wittig reaction, these compounds are also being explored as versatile catalysts in other organic transformations. For example, acetonyltriphenylphosphonium bromide has been shown to be an effective catalyst for the acylation of alcohols, phenols, thiols, and amines, as well as for the cyclotrimerization of aldehydes. documentsdelivered.com These catalytic applications represent a greener and more atom-economical approach compared to stoichiometric reagents. nih.gov

Furthermore, phosphonium salts are integral to phase-transfer catalysis, where they facilitate the reaction between reactants in different phases (e.g., aqueous and organic). rsc.orgalfachemic.com The development of chiral phosphonium salt catalysts for asymmetric synthesis is an active area of research, aiming to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. alfachemic.comunive.it

Despite significant progress, challenges remain in the field. One key challenge is the development of more efficient and selective methods for preparing and reacting phosphorus ylides. numberanalytics.com This includes finding milder reaction conditions and developing catalytic versions of the Wittig reaction to reduce waste, such as the phosphine oxide byproduct. numberanalytics.com Another frontier is the application of these ylides in the synthesis of increasingly complex molecules and novel materials, such as functional polymers. rsc.orgnumberanalytics.com The stabilization and handling of highly reactive ylides also present ongoing practical challenges for synthetic chemists. youtube.comnumberanalytics.com

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Name (2-Oxopropyl)triphenylphosphonium iodide
CAS Number 65602-18-8 alfa-chemistry.com
Molecular Formula C₂₁H₂₀IOP
Molecular Weight 458.26 g/mol
Appearance Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20IOP B15251994 Acetonyltriphenylphosphonium iodide CAS No. 65602-18-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65602-18-8

Molecular Formula

C21H20IOP

Molecular Weight

446.3 g/mol

IUPAC Name

2-oxopropyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C21H20OP.HI/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1

InChI Key

VFKIBTLHGDESLT-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving Acetonyltriphenylphosphonium Ylides

In-depth Studies on the Wittig Reaction Mechanism

The Wittig reaction, a powerful tool for alkene synthesis, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. slideshare.netcsbsju.eduopenstax.org The mechanism of this transformation has been a subject of extensive research and debate, with two primary pathways proposed: a stepwise pathway involving a betaine (B1666868) intermediate and a concerted pathway leading directly to an oxaphosphetane. slideshare.netstackexchange.com

The classical mechanism for the Wittig reaction postulates the initial nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate known as a betaine. organic-chemistry.orglibretexts.org This betaine intermediate can then undergo rotation around the newly formed carbon-carbon single bond before cyclizing to form an oxaphosphetane. libretexts.org The existence and interconversion of the betaine have been a significant area of investigation. libretexts.orgwikipedia.org While betaines have been isolated in some cases, particularly from the opening of oxaphosphetane intermediates, their direct observation during a typical Wittig reaction has been elusive. stackexchange.com This has led to the proposal that for many ylides, the formation of the oxaphosphetane may be very rapid, making the betaine a transient species or a transition state rather than a true intermediate. stackexchange.com

An alternative to the betaine pathway is the concerted [2+2] cycloaddition of the phosphonium ylide and the carbonyl compound to directly form a four-membered oxaphosphetane intermediate. stackexchange.comorganic-chemistry.orgwikipedia.org This pathway is supported by numerous computational and experimental studies, especially for reactions conducted in the absence of lithium salts. wikipedia.orgucc.ie Evidence suggests that for unstabilized, semi-stabilized, and stabilized ylides, the reaction proceeds through a concerted mechanism under kinetic control, with the oxaphosphetane being the sole intermediate. wikipedia.org The stereochemical outcome of the Wittig reaction is largely determined during this cycloaddition step. youtube.com

Table 1: Comparison of Proposed Wittig Reaction Mechanisms
FeatureBetaine PathwayConcerted Pathway
Initial Step Nucleophilic attack to form a betaine intermediate. organic-chemistry.orglibretexts.org[2+2] cycloaddition to form an oxaphosphetane. stackexchange.comorganic-chemistry.orgwikipedia.org
Intermediate Betaine and Oxaphosphetane. slideshare.netOxaphosphetane. wikipedia.org
Stereochemistry Determined by the relative rates of rotation and cyclization of the betaine. libretexts.orgDetermined by the geometry of the [2+2] cycloaddition transition state. youtube.com
Evidence Isolation of betaine salts under specific conditions. stackexchange.comSpectroscopic observation of oxaphosphetanes; computational studies. stackexchange.comwikipedia.org

The presence of metal ions, particularly lithium, can significantly influence the stereochemical outcome of the Wittig reaction. organic-chemistry.orgwikipedia.org Lithium salts can coordinate to the carbonyl oxygen and the ylide, potentially stabilizing the betaine intermediate and promoting its equilibration. organic-chemistry.orgwikipedia.org This "stereochemical drift" can lead to a change in the product's E/Z ratio. libretexts.org For instance, with certain ylides, the use of lithium bases can favor the formation of the Z-alkene, while salt-free conditions might favor the E-alkene. masterorganicchemistry.com The exact mechanism by which lithium ions exert their influence is still a subject of active research, but it is clear that they play a crucial role in the reaction pathway, possibly by favoring the betaine mechanism over the concerted cycloaddition. ucc.ie

Mechanistic Investigations of Phosphonium Salt and Ylide Hydrolysis/Alcoholysis

The reaction of phosphonium salts and their corresponding ylides with water (hydrolysis) or alcohols (alcoholysis) is another fundamental process in organophosphorus chemistry. These reactions are relevant to the stability and handling of these reagents and have been the subject of detailed mechanistic scrutiny. chemistryviews.orgucc.ie

The hydrolysis of phosphonium salts is generally understood to proceed through a pentavalent phosphorane intermediate. researchgate.net In the case of ylide hydrolysis and alcoholysis, a key intermediate is a P-alkoxyphosphorane or a P-hydroxyphosphorane. chemistryviews.orgnih.govucc.ie For a long time, the existence of these intermediates was inferred from kinetic data and product analysis. However, recent advances in spectroscopic techniques, particularly low-temperature NMR spectroscopy, have allowed for the direct observation and characterization of these elusive species. researchgate.netrsc.org For example, a P-hydroxytetraorganophosphorane, the long-postulated intermediate in phosphonium salt and ylide hydrolysis, has been successfully characterized. researchgate.netrsc.org This direct evidence definitively confirms its involvement in these reactions. rsc.org

The traditional mechanism for ylide hydrolysis involves the initial protonation of the ylide by water to form a phosphonium salt, which then undergoes hydrolysis as described above. ucc.ie However, this mechanism has been challenged by studies showing that the pKa of water in many organic solvents is too high to effectively protonate the ylide. nih.govucc.ie An alternative mechanism has been proposed involving the concerted addition of the O-H bond of water or an alcohol across the P=C double bond of the ylide. chemistryviews.orgnih.govucc.ie This concerted pathway leads directly to the formation of the pentavalent phosphorane intermediate without the need for a separate protonation step. nih.govucc.ie NMR spectroscopic evidence supports an equilibrium between the ylide and the alcohol that does not necessitate the involvement of a phosphonium hydroxide (B78521), lending credence to the concerted addition mechanism. chemistryviews.orgnih.govucc.ie

Table 2: Mechanistic Pathways in Ylide Hydrolysis/Alcoholysis
FeatureStepwise (Protonation-First) PathwayConcerted Addition Pathway
Initial Step Protonation of the ylide by the protic solvent. ucc.ieConcerted addition of the O-H bond across the P=C bond. chemistryviews.orgnih.govucc.ie
Key Intermediate Phosphonium salt. ucc.iePentavalent phosphorane. nih.govucc.ie
Solvent pKa Requires a sufficiently acidic solvent to protonate the ylide.Less dependent on solvent acidity; can occur in less acidic media. nih.govucc.ie
Evidence Traditional understanding based on product analysis.NMR spectroscopic evidence of ylide-alcohol equilibrium. chemistryviews.orgnih.govucc.ie

Research into Stereochemical Drift Phenomena in Wittig Reactions

The stereochemical outcome of the Wittig reaction is not always straightforward and can be subject to what has been termed "stereochemical drift." This phenomenon, extensively reviewed by Maryanoff and Reitz, refers to the equilibration of intermediates during the reaction, which can lead to a final alkene stereoisomeric ratio that does not reflect the initial, kinetically controlled cycloaddition step. libretexts.org

The ylide generated from acetonyltriphenylphosphonium iodide, (acetonylidene)triphenylphosphorane, is classified as a "stabilized ylide." The negative charge on the carbanion is delocalized by the adjacent carbonyl group, making it less reactive and more stable than non-stabilized alkylides. In salt-free conditions, the reaction of stabilized ylides with aldehydes is generally reversible. adichemistry.comchem-station.com This reversibility is the cornerstone of stereochemical drift in these systems.

The reaction proceeds through the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgopenstax.org Two diastereomeric oxaphosphetanes can form: a syn-oxaphosphetane, which decomposes to a (Z)-alkene, and an anti-oxaphosphetane, which decomposes to an (E)-alkene. For stabilized ylides, the initial cycloaddition is often reversible, allowing the less thermodynamically stable syn intermediate to revert to the starting materials and re-form as the more stable anti isomer. adichemistry.com This equilibration "drifts" the product distribution towards the thermodynamically favored (E)-alkene, resulting in high (E)-selectivity. organic-chemistry.org The presence of lithium salts is known to have a profound effect on the stereochemical outcome, often by promoting the formation and equilibration of betaine intermediates, which can further complicate and influence the stereochemical drift. libretexts.orgchem-station.comwikipedia.org

Table 1: Factors Influencing Stereochemical Outcome in Reactions of Stabilized Ylides

FactorObservationMechanistic Implication
Ylide Type Stabilized (e.g., (acetonylidene)triphenylphosphorane)High (E)-selectivity is typically observed.
Reaction Conditions Salt-freeThe reaction is reversible, allowing equilibration to the more stable anti-oxaphosphetane.
Intermediate Stability anti-Oxaphosphetane is more stable than syn-oxaphosphetane.Thermodynamic control dictates the final product ratio, favoring the (E)-alkene.
Presence of Li+ Salts Can decrease (E)-selectivity.Promotes equilibration via betaine-like intermediates, leading to a loss of stereoselectivity.

Research has demonstrated that for stabilized ylides, the reaction is under thermodynamic control, which is a direct consequence of this stereochemical drift or equilibration process. adichemistry.com

Methodological Advancements in Reactive Intermediate Identification in Organic Transformations

Understanding the phenomena described above requires direct observation or accurate theoretical modeling of the short-lived intermediates involved in the Wittig reaction. Significant methodological advancements in both spectroscopic and computational chemistry have been pivotal in elucidating the mechanistic pathways of reactions involving acetonyltriphenylphosphonium ylides and their analogs.

The two primary intermediates proposed in the Wittig reaction are the zwitterionic betaine and the cyclic oxaphosphetane . chem-station.comopenstax.org While betaines have proven elusive and are not generally observed directly in salt-free reactions, oxaphosphetanes have been successfully characterized. libretexts.orgchem-station.com

Spectroscopic Methods: A major advancement in the experimental identification of Wittig intermediates has been the use of low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR. wikipedia.org Because the phosphorus atom is central to the reaction, its chemical environment changes distinctly upon the formation of the oxaphosphetane intermediate. Although mechanistic studies using NMR have historically focused on less stable ylides whose intermediates are more readily trapped, the principles are applicable across the field. libretexts.org The synthesis of related phosphonium salts like (2-oxopropyl)tripropylphosphonium chloride and their characterization by 1H and 13C NMR spectroscopy are well-documented, demonstrating the amenability of these structures to NMR analysis. mcmaster.ca

Computational Chemistry: Perhaps the most significant recent methodological advancement has been the application of computational chemistry, specifically Density Functional Theory (DFT). researchgate.net DFT calculations allow for the mapping of the entire potential energy surface of the reaction. Researchers can calculate the energies of the reactants, transition states, intermediates, and products, providing a comprehensive mechanistic picture that is often inaccessible through purely experimental means.

Table 2: Advanced Methods for Intermediate Identification in the Wittig Reaction

MethodIntermediate TargetedKey Findings and Capabilities
Low-Temperature 31P NMR OxaphosphetaneDirect observation and characterization of the four-membered ring intermediate.
Density Functional Theory (DFT) Betaine, Oxaphosphetane, Transition StatesCalculation of relative stabilities of syn and anti intermediates and transition states. Elucidation of factors controlling stereoselectivity (e.g., dipole-dipole interactions). Mapping of the complete reaction coordinate under kinetic or thermodynamic control.

For stabilized ylides like (acetonylidene)triphenylphosphorane, DFT studies have been instrumental. They have confirmed that the reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane and have explained the high (E)-selectivity. wikipedia.org These calculations show that the transition state leading to the anti-oxaphosphetane is significantly stabilized by favorable dipole-dipole interactions between the ylide's carbonyl group and the aldehyde's substituent, making this pathway energetically preferred. researchgate.net These computational tools represent a powerful advancement, allowing for the detailed "observation" of reactive intermediates and transition states that remain challenging to isolate and study experimentally.

Advanced Applications in Organic Synthesis and Catalysis Research

Role in Carbon-Carbon Bond Formation and Olefination Strategies

The primary application of acetonyltriphenylphosphonium salts lies in the Wittig reaction, where the corresponding ylide serves as a nucleophile to convert carbonyl compounds into alkenes. This functionality is central to carbon chain extension and the synthesis of complex organic molecules.

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone. libretexts.org The stereochemical outcome of this reaction is highly dependent on the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org Acetonyltriphenylphosphonium iodide, upon deprotonation, forms acetonylidenetriphenylphosphorane. This ylide is classified as "stabilized" because the negative charge on the carbon is delocalized by the adjacent electron-withdrawing ketone group. organic-chemistry.org

This stabilization has a profound effect on the reaction's stereoselectivity. quora.comchemtube3d.com For stabilized ylides, the olefination process is reversible, allowing the reaction intermediates to equilibrate. quora.com The reaction proceeds through a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org The thermodynamic preference is for the anti-oxaphosphetane intermediate, which subsequently decomposes to form the more stable (E)-alkene as the major product with high selectivity. wikipedia.orgorganic-chemistry.org This contrasts with non-stabilized ylides, which typically yield (Z)-alkenes under kinetic control. wikipedia.orgquora.com

Recent theoretical studies using density functional theory (DFT) suggest that even for stabilized ylides, the reaction may be under kinetic rather than thermodynamic control. These calculations indicate that the transition state leading to the E-alkene precursor is the lowest in energy, thus favoring its formation. Regardless of the precise mechanistic control, the empirical result remains consistent: stabilized ylides like acetonylidenetriphenylphosphorane are reliable reagents for the synthesis of (E)-α,β-unsaturated ketones.

Carbonyl ReactantYlideMajor Product (Alkene)Predominant Stereoisomer
Aldehyde (R-CHO)Acetonylidenetriphenylphosphorane(E)-4-Alkyl-3-buten-2-oneE (trans)
Ketone (R-CO-R')Acetonylidenetriphenylphosphorane(E)-4,4-Dialkyl-3-buten-2-oneE (trans)

This table illustrates the general outcome of the Wittig reaction with the stabilized ylide derived from this compound, leading to (E)-alkenes.

While not a primary reagent for the stoichiometric synthesis of vinyl ethers, the closely related compound acetonyltriphenylphosphonium bromide has been identified as an effective catalyst for their formation. researchgate.net Specifically, it catalyzes the protection of alcohols as various alkyl vinyl ethers, such as tetrahydropyranyl (THP), tetrahydrofuranyl (THF), and ethoxyethyl (EE) ethers. researchgate.net This catalytic application is significant as vinyl ethers are important protecting groups in multistep organic synthesis. The stereoselective synthesis of vinyl ethers is an area of active research, with other methods employing palladium catalysis or hypervalent iodine reagents to control geometry. rsc.orgacademie-sciences.frresearchgate.net The use of acetonyltriphenylphosphonium salts as catalysts provides a valuable alternative for specific applications in protecting group chemistry. researchgate.net

Carbon homologation, the extension of a carbon chain by a single carbon atom or a specific functional group, is a fundamental transformation in organic synthesis. nih.gov The Wittig reaction using acetonylidenetriphenylphosphorane is a direct method for the three-carbon homologation of aldehydes and ketones. This reaction converts a carbonyl group into an α,β-unsaturated ketone, effectively adding an acetone (B3395972) moiety to the original molecule. This transformation is a reliable method for synthesizing complex ketones from simpler carbonyl precursors. libretexts.org

The field of carbonyl homologation is broad, with various reagents developed for one- or two-carbon extensions. nih.gov For instance, phosphonate (B1237965) reagents have been designed for the two-carbon homologation of aldehydes and ketones to yield α,β-unsaturated aldehydes. nih.gov Other methods utilize diazo compounds to achieve ketone homologation through ring expansion or chain extension. nih.gov The use of this compound provides a specific and predictable route for converting a carbonyl compound (C=O) into an unsaturated ketone moiety (-CH=C(CH3)C=O).

Acetonyltriphenylphosphonium Systems in Catalytic Cycles

Beyond their stoichiometric use in the Wittig reaction, acetonyltriphenylphosphonium salts are gaining attention for their potential in catalysis. Their structural features, including the phosphonium (B103445) cation and the associated anion, allow them to participate in and facilitate various reaction cycles.

Research has demonstrated that acetonyltriphenylphosphonium bromide (ATPB), an analogue of the iodide salt, is a versatile and highly efficient catalyst for the protection and deprotection of alcohols and carbonyl compounds. researchgate.netdocumentsdelivered.com It has been successfully used to catalyze the protection of primary, secondary, and tertiary alcohols—as well as phenols—as vinyl ethers (e.g., THP, THF, and EE ethers). researchgate.net The same catalyst is also effective for the subsequent cleavage (deprotection) of these ether groups to restore the alcohol. researchgate.net

Furthermore, ATPB and its polymer-supported versions have been shown to catalyze the protection of carbonyl compounds by converting them into acetals or thioacetals. documentsdelivered.com A study also highlighted its use as a catalyst for the acylation of alcohols, phenols, thiols, and amines. researchgate.net These catalytic applications are notable for their efficiency, often requiring only small molar equivalents of the phosphonium salt under mild conditions. researchgate.net

Reaction TypeSubstrateProtecting Group/ReagentCatalyst
Protection Alcohols (1°, 2°, 3°), PhenolsDihydropyran (for THP ether)Acetonyltriphenylphosphonium Bromide
Protection Alcohols (1°, 2°, 3°), PhenolsDihydrofuran (for THF ether)Acetonyltriphenylphosphonium Bromide
Protection Carbonyls (Aldehydes, Ketones)Ethylene Glycol (for acetal)Acetonyltriphenylphosphonium Bromide
Deprotection THP, THF, EE EthersMethanolAcetonyltriphenylphosphonium Bromide
Acylation Alcohols, Phenols, AminesAcetic AnhydrideAcetonyltriphenylphosphonium Bromide

This table summarizes the documented catalytic applications of acetonyltriphenylphosphonium bromide in key protection and deprotection reactions.

Phosphonium salts, such as this compound, are a major class of ionic liquids (ILs). researchgate.netresearchgate.net Phosphonium-based ionic liquids (PILs) are recognized for their high thermal stability, chemical stability, and designable nature, where properties can be tuned by modifying the cation or anion. researchgate.netnih.gov These characteristics make them attractive as reusable catalysts and environmentally benign reaction media. dntb.gov.ua

PILs have been successfully employed as both reagents and catalysts in a wide array of chemical transformations, including epoxidations, coupling reactions, and esterifications. researchgate.net A key advantage is their potential for recyclability with minimal loss of catalytic activity. researchgate.net Functionalized PILs, where the cation contains specific chemical groups, are of particular interest. nih.gov The acetonyl group in this compound is an example of such a functionalization, which could be exploited to create PILs with tailored catalytic properties for reactions like aldol (B89426) condensations or Michael additions, where the keto group can play a direct role in the catalytic cycle.

Emerging Applications in Materials Science Research

The unique properties of phosphonium salts are not limited to catalysis; they are also being explored for novel applications in materials science. The tunability of their organic substituents allows for the design of materials with specific structural and electronic characteristics.

The ability of certain phosphonium salts to form ordered structures, such as liquid crystal phases, is an area of growing interest. nih.gov This behavior is dictated by the interplay of the ionic core and the nature of the organic side chains. For this compound, the rigid triphenylphosphine (B44618) groups combined with the more flexible acetonyl chain could potentially lead to the formation of mesomorphic phases under specific conditions. Research in this area would involve studying the thermal behavior of the salt and its analogues to identify and characterize any liquid crystalline or other ordered, rigid phases. The formation of such phases is dependent on factors like molecular geometry and intermolecular forces. nih.gov

Phosphonium salts are being investigated as precursors for creating phosphorus-doped (P-doped) carbon materials. rsc.orgrsc.orgresearchgate.net These materials exhibit modified electronic properties that make them suitable for applications in catalysis and energy storage. rsc.org While research has often focused on other phosphonium salts like tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC), the principles can be extended to this compound. rsc.orgrsc.org The thermal decomposition of the phosphonium salt within a carbon-rich matrix can lead to the incorporation of phosphorus atoms into the carbon lattice. rsc.org The specific nature of the resulting phosphorus-containing functional groups (e.g., phosphate (B84403) vs. P-C bonds) depends on the precursor and the synthesis conditions. rsc.org

Furthermore, phosphonium salts can act as stabilizing agents for nanoparticles, preventing their agglomeration and influencing their catalytic activity. nih.gov The salt molecules can form a protective layer around the nanoparticles, and the nature of the anion and cation can affect the size and stability of the resulting particles. nih.gov Research into using this compound for such purposes would explore its ability to integrate with and stabilize various nanomaterials.

Potential ApplicationRole of this compound
P-Doped Carbons Source of phosphorus for modifying electronic properties.
Nanoparticle Stabilization Capping agent to control size and prevent aggregation.
Ionic Liquids Potential component for designing novel ionic liquids with specific properties.

Broader Context of Ylide Reactivity in Diverse Organic Transformations

The ylide derived from this compound is a versatile intermediate in organic synthesis. Its reactivity is characterized by the nucleophilic nature of the α-carbon, which is a cornerstone of the celebrated Wittig reaction. libretexts.orgnumberanalytics.comopenstax.org This reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones, with the key advantage of forming the carbon-carbon double bond at a specific location. libretexts.orgopenstax.org

The reactivity of the ylide is influenced by the substituents attached to the carbanion. Stabilized ylides, such as the one formed from this compound (due to the electron-withdrawing acetyl group), are generally less reactive than non-stabilized ylides and often lead to the formation of (E)-alkenes. numberanalytics.com Beyond the Wittig reaction, phosphorus ylides can participate in a variety of other transformations, including conjugate additions and reactions with epoxides. libretexts.orgacs.org The ambident nucleophilicity of carbonyl-stabilized ylides, with potential reactivity at both the α-carbon and the carbonyl oxygen, further expands their synthetic utility. acs.org The extensive body of research on phosphorus ylides continues to uncover new reactions and applications, solidifying their importance as key reagents in the organic chemist's toolkit. numberanalytics.comnih.govyoutube.com

Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the mechanistic investigation of reactions involving phosphonium (B103445) salts and their corresponding ylides. Its ability to probe the local chemical environment of specific nuclei provides a powerful tool for identifying transient intermediates and monitoring reaction progress over time.

Multinuclear NMR spectroscopy, encompassing ¹H, ¹³C, and ³¹P nuclei, offers a comprehensive approach to characterizing the species involved in reactions with acetonyltriphenylphosphonium iodide.

¹H NMR: Proton NMR is instrumental in identifying the formation and consumption of reactants, intermediates, and products by observing changes in the chemical shifts and coupling constants of protons within the molecule. For instance, the disappearance of the characteristic signals of the acetonyl group in the starting phosphonium salt and the appearance of new signals corresponding to the alkene product in a Wittig reaction provide direct evidence of the reaction's progression.

¹³C NMR: Carbon-13 NMR, while often requiring longer acquisition times due to the lower natural abundance of the ¹³C isotope, provides crucial information about the carbon skeleton of the molecules. It can help to distinguish between different isomeric forms of intermediates and products.

³¹P NMR: Phosphorus-31 NMR is particularly valuable for studying reactions involving phosphonium salts and ylides. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state. This allows for the direct observation of the conversion of the phosphonium salt to the corresponding ylide, the formation of key intermediates like oxaphosphetanes in Wittig reactions, and the final triphenylphosphine (B44618) oxide byproduct. rsc.org The significant differences in ³¹P chemical shifts between these species make it a clear and unambiguous tool for mechanistic studies. rsc.org

Mechanistic studies of the Wittig reaction, a primary application of this compound, have benefited immensely from these NMR techniques. The existence of intermediates such as betaines and oxaphosphetanes has been a subject of extensive research, with NMR providing key evidence for their formation and interconversion under specific reaction conditions. wikipedia.org

Table 1: Representative NMR Data for Species in a Wittig-type Reaction

Compound/Intermediate Nucleus Typical Chemical Shift Range (ppm) Key Observables
This compound ¹H δ 5.5-6.0 (CH₂), δ 2.3 (CH₃) Characteristic methylene (B1212753) and methyl signals adjacent to the phosphonium group.
¹³C δ ~60 (CH₂), δ ~30 (CH₃), δ ~205 (C=O) Signals for the acetonyl carbons.
³¹P δ ~20-25 Chemical shift of the tetracoordinate phosphorus in the phosphonium salt.
Corresponding Phosphorus Ylide ¹H Significant upfield shift of CH proton Deprotonation leads to a change in the electronic environment.
¹³C Upfield shift of the ylidic carbon Increased electron density on the carbon.
³¹P Downfield shift compared to the salt Change in the P-C bond character.
Oxaphosphetane Intermediate ³¹P δ ~(-60) - (-75) Highly shielded phosphorus nucleus in the four-membered ring.
Triphenylphosphine Oxide ³¹P δ ~25-35 Characteristic shift of the pentavalent phosphorus oxide.

Note: Specific chemical shifts can vary depending on the solvent, temperature, and specific reactants involved.

The development of in-situ NMR techniques has revolutionized the study of reaction mechanisms by allowing for real-time observation of the chemical transformations as they occur within the NMR tube. This approach eliminates the need for quenching the reaction and isolating intermediates, which can often lead to decomposition or alteration of the species of interest.

By acquiring NMR spectra at various time intervals throughout the reaction, a detailed kinetic profile can be constructed. This allows for the determination of reaction rates, the identification of short-lived intermediates, and the elucidation of complex reaction networks. For reactions involving this compound, in-situ NMR can track the depletion of the starting material, the transient appearance and disappearance of intermediates like the oxaphosphetane, and the formation of the final alkene and triphenylphosphine oxide. wikipedia.org This dynamic information is crucial for optimizing reaction conditions and gaining a fundamental understanding of the reaction pathway.

Mass Spectrometry for Identification and Structural Characterization of Reactive Intermediates

Mass spectrometry (MS) is another indispensable tool for identifying and structurally characterizing the often fleeting intermediates generated in reactions involving this compound. Its high sensitivity allows for the detection of species present at very low concentrations.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of ionic and polar molecules directly from solution. unh.edu This makes it ideal for studying the species present in the reaction mixture of a Wittig reaction or other processes involving phosphonium salts. acs.org ESI-MS can readily detect the positively charged acetonyltriphenylphosphonium cation and other charged intermediates or products. acs.org

One of the significant advantages of ESI-MS is its ability to transfer ions from the solution phase to the gas phase with minimal fragmentation, preserving the structural integrity of the species being analyzed. unh.edu This has enabled the direct observation of thermally unstable intermediates in the Wittig reaction that are difficult to detect by other means. core.ac.uk For example, the oxaphosphetane intermediate, a key species in the Wittig mechanism, has been successfully detected using low-temperature ESI-MS. core.ac.uk

Tandem mass spectrometry, also known as MS/MS or MSⁿ, provides a deeper level of structural detail by allowing for the fragmentation of selected ions and the analysis of the resulting fragment ions. nih.govnih.gov In a typical MS/MS experiment, an ion of interest (e.g., a suspected intermediate) is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the ion's structure.

By analyzing the fragmentation pathways of ions derived from this compound and its reaction products, it is possible to confirm their structures and deduce connectivity. This technique is invaluable for distinguishing between isomeric intermediates and for confirming the identity of species that cannot be fully characterized by other spectroscopic methods. Ion spectroscopy, which combines mass spectrometry with laser spectroscopy, can provide even more detailed information about the geometry and electronic structure of gas-phase ions.

Employment of Other Advanced In-Situ Spectroscopic Techniques (e.g., IR, XAFS) in Catalytic and Mechanistic Research

While NMR and mass spectrometry are the primary tools, other in-situ spectroscopic techniques can provide complementary information for a more complete understanding of reactions involving this compound.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor changes in vibrational frequencies associated with specific functional groups during a reaction. youtube.com For example, the disappearance of the carbonyl (C=O) stretching frequency of an aldehyde or ketone reactant and the appearance of the C=C stretching frequency of the alkene product in a Wittig reaction can be tracked in real-time. This can provide kinetic data and insights into the bonding changes occurring during the reaction.

X-ray Absorption Fine Structure (XAFS) Spectroscopy: XAFS is a powerful technique for probing the local atomic structure around a specific element. While less commonly used for this specific compound, in principle, P K-edge XAFS could be employed to study changes in the coordination environment and oxidation state of the phosphorus atom throughout a reaction, providing information complementary to ³¹P NMR.

The integrated application of these advanced spectroscopic techniques provides a powerful arsenal (B13267) for researchers to unravel the intricate mechanistic details of reactions involving this compound, leading to a deeper understanding of their reactivity and enabling the development of new synthetic methodologies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the mechanisms of organic reactions. For reactions involving acetonyltriphenylphosphonium iodide, DFT calculations would be instrumental in mapping out the energetic landscape of the reaction pathway.

The Wittig reaction, for which this compound is a key reagent precursor, proceeds through a complex mechanism involving several intermediates and transition states. DFT calculations are essential for locating and characterizing these transient species. researchgate.net The reaction is understood to proceed via the [2+2] cycloaddition of a phosphonium (B103445) ylide (formed by deprotonating the phosphonium salt) with a carbonyl compound, leading to a four-membered ring intermediate known as an oxaphosphetane. acs.orgorganic-chemistry.orgyoutube.com

DFT studies allow for the precise calculation of the geometries and energies of the reactants, the ylide, the transition state for cycloaddition, the oxaphosphetane intermediate, and the transition state for its decomposition into the alkene and triphenylphosphine (B44618) oxide products. This collection of stationary points on the potential energy surface provides a detailed, step-by-step description of the reaction. For instance, calculations on model Wittig reactions have shown that the initial cycloaddition is often the rate-determining step. acs.org

A hypothetical potential energy surface for the reaction of the ylide derived from this compound with an aldehyde, as determined by DFT, would reveal the activation barriers for each step, indicating the kinetic feasibility of the reaction.

Table 1: Hypothetical DFT-Calculated Energies for a Model Wittig Reaction This table represents typical data obtained from DFT studies on Wittig reactions and is illustrative for the acetonyltriphenylphosphonium system.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (Ylide + Aldehyde)Initial separated species0.0
TS1Transition state for oxaphosphetane formation+5.8
Oxaphosphetane (cis)Cyclic intermediate-15.2
TS2Transition state for decomposition to Z-alkene-1.5
Products (Z-Alkene + Ph₃PO)Final products-45.0

The ylide formed from this compound is a "stabilized" ylide due to the electron-withdrawing acetyl group, which delocalizes the negative charge on the carbanion. organic-chemistry.org The nature of the ylide is a critical factor in determining the stereochemical outcome of the Wittig reaction. DFT calculations are crucial for understanding the origins of this stereoselectivity. acs.orgnih.gov

For stabilized ylides, the reaction is typically reversible and thermodynamically controlled, leading predominantly to the (E)-alkene. acs.orgorganic-chemistry.org Computational models can rationalize this by comparing the energies of the transition states leading to the cis and trans oxaphosphetanes and their subsequent decomposition pathways. DFT studies have shown that for stabilized ylides, the transition states leading to the (E)-alkene are lower in energy due to factors like minimizing steric interactions and favorable dipole-dipole interactions. acs.org Computational modeling of the reactive intermediates, such as the oxaphosphetane, can reveal subtle geometric features and bonding interactions that dictate the preferred reaction channel. ucc.ie

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including both ab initio methods and DFT, provide deep insights into the electronic structure of molecules like this compound. research-nexus.netresearchgate.net These calculations can quantify properties such as charge distribution, molecular orbital energies, and bond orders.

For the acetonyltriphenylphosphonium cation, calculations would show a significant positive charge localized on the phosphorus atom. Upon deprotonation to form the ylide, the negative charge is primarily on the alpha-carbon but is delocalized onto the adjacent carbonyl oxygen. wikipedia.org This charge distribution is key to its reactivity.

Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can be used to analyze the bonding in detail. researchgate.net In the phosphonium ylide, NBO analysis would quantify the resonance between the ylide (Ph₃P⁺–C⁻H-C(O)CH₃) and ylene (Ph₃P=CH-C(O)CH₃) forms, providing a more nuanced picture than simple Lewis structures. The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are powerful predictors of reactivity. For the ylide, the HOMO would be localized on the carbanionic center, confirming its nucleophilic character, while the LUMO of a reaction partner (like an aldehyde's carbonyl group) would determine the site of attack. researchgate.net

Table 2: Illustrative Quantum Chemical Data for Acetonyltriphenylphosphonium Ylide This table presents typical output from quantum chemical calculations on a stabilized phosphonium ylide.

PropertyCalculated ValueInterpretation
NBO Charge on P+1.85 eHighly positive phosphorus center
NBO Charge on α-Carbon-0.75 eNucleophilic carbanionic center
NBO Charge on Carbonyl O-0.60 eSignificant charge delocalization
HOMO Energy-5.2 eVHigh energy, indicating high reactivity as a nucleophile
LUMO Energy-0.8 eVEnergy of the lowest unoccupied orbital

Molecular Dynamics Simulations and Reaction Pathway Exploration

While DFT and other quantum methods are excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations offer a way to explore the dynamic evolution of a system over time. nih.gov MD simulations can model the explicit interactions of a reacting molecule with its surrounding solvent molecules, providing insights into solvation effects on the reaction pathway. acs.org

For a reaction involving the ylide of this compound, MD simulations could be used to study how solvent molecules arrange around the dipolar ylide and how this solvation shell changes as the reaction progresses towards the less polar oxaphosphetane. acs.orgnih.gov By combining quantum mechanics with molecular mechanics (QM/MM methods), a full reaction can be simulated within a large solvent box, where the reacting species are treated with high-level quantum mechanics and the solvent with a more computationally efficient molecular mechanics force field. tuwien.at

Application of Machine Learning and Artificial Intelligence in Catalysis and Reaction Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry for predicting reaction outcomes and optimizing reaction conditions. researchgate.netnih.govarxiv.org For reactions like the Wittig reaction, which can be sensitive to substrates, reagents, and conditions, ML models can be trained on large datasets of known reactions to predict the yield and stereoselectivity of new, untested examples. researchgate.netnih.govresearchgate.netnih.gov

An ML model for the Wittig reaction could take molecular descriptors of the phosphonium salt (like this compound), the aldehyde or ketone, the base, and the solvent as input. By training on experimental data, the model can learn the complex, nonlinear relationships between these features and the reaction's E/Z selectivity or yield. nih.govarxiv.org This predictive power can accelerate the discovery of optimal reaction conditions without the need for extensive trial-and-error experimentation. researchgate.net While still a developing field, the application of AI could one day allow for the in silico design of phosphonium reagents tailored for specific, highly selective transformations. tuwien.at

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel Acetonyltriphenylphosphonium Iodide Derivatives for Enhanced Reactivity and Selectivity

The classic structure of this compound provides a robust scaffold for the Wittig reaction, but the demands of modern organic synthesis for greater efficiency and control necessitate the development of novel derivatives. Future research is focused on the rational design and synthesis of new phosphonium (B103445) salts to fine-tune the reactivity and selectivity of the corresponding ylides.

Key strategies involve modifying the steric and electronic properties of the triphenylphosphine (B44618) group or the acetonyl fragment. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl rings can alter the charge distribution on the phosphorus atom, thereby influencing the stability and nucleophilicity of the resulting ylide. total-synthesis.com Ylides with electron-withdrawing groups are generally more stable (stabilized ylides), while those with alkyl groups are less stable (non-stabilized ylides). total-synthesis.com This stability directly impacts the stereochemical outcome of the Wittig reaction.

Table 1: Influence of Substituents on Ylide Stability and Reactivity

Ylide TypeSubstituent on CarbonStabilityReactivityTypical Alkene Product (with aldehydes)
StabilizedElectron-withdrawing (e.g., -COOR, -CN)HighLow(E)-alkene
Semi-stabilizedAryl or AlkenylIntermediateIntermediateMixture of (E) and (Z)-alkenes
Non-stabilizedAlkylLowHigh(Z)-alkene

Research in this area aims to create a toolbox of phosphonium salts that provides chemists with precise control over the formation of carbon-carbon double bonds, a cornerstone of synthetic chemistry. numberanalytics.com

Integration with Continuous Flow Chemistry and Automated Synthesis Technologies

The integration of traditional synthetic methods with modern technology is a major trend in chemical research. Continuous flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a flask, offers numerous advantages such as improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov

For reactions involving this compound, such as the Wittig reaction, flow chemistry can lead to higher yields, shorter reaction times, and better process control. nih.gov Automated synthesis platforms, which combine robotics and software to perform experiments, can further accelerate research by enabling high-throughput screening of reaction conditions and rapid optimization. youtube.comrsc.org These systems can automatically vary parameters like temperature, residence time, and reagent stoichiometry to find the optimal conditions for a specific transformation. youtube.com The combination of flow chemistry and automation allows for the creation of digital recipes for chemical synthesis, which can be stored and reproduced with high fidelity. rsc.org This approach minimizes human intervention and allows researchers to focus on designing new experiments and interpreting data. nih.gov

Advancements in Asymmetric Catalysis Utilizing Phosphonium Ylides

The synthesis of single-enantiomer chiral molecules is a critical challenge in modern chemistry. Asymmetric catalysis using phosphonium ylides has emerged as a powerful strategy to address this challenge. rsc.org While the traditional Wittig reaction is not inherently asymmetric, recent advancements have focused on developing chiral phosphonium ylides or using chiral catalysts to control the stereochemistry of the reaction. rsc.orgacs.org

One approach involves the catalytic asymmetric alkylation of readily available, achiral phosphonium ylides to generate chiral ylides in situ. rsc.org These chiral ylides can then react with carbonyl compounds to produce chiral alkenes with high enantioselectivity. rsc.org Another strategy is the use of chiral catalysts, such as ion pairs containing a chiral counteranion, to direct the nucleophilic addition of the ylide to a prochiral substrate. acs.org Research in this field is driven by the need for efficient and selective methods to synthesize complex, optically active molecules. rsc.org

Table 2: Examples of Asymmetric Reactions Involving Phosphonium Ylides

Reaction TypeChiral SourceKey FeatureReference
Asymmetric Wittig ReactionChiral Phosphonium YlideDirect formation of chiral alkenes. rsc.org
Asymmetric Michael-type AdditionChiral Ion Pair CatalystGeneration of optically active ketoesters. acs.org
Asymmetric Mannich-type ReactionChiral CatalystSynthesis of aza-Morita–Baylis–Hillman products. acs.org

Exploration of New Functional Materials and Interdisciplinary Applications

The unique properties of organophosphorus compounds, including phosphonium salts like this compound, make them attractive building blocks for new functional materials. nih.gov Their coordination versatility and the presence of multiple functional groups in their ylide derivatives allow for the creation of complex molecular architectures. wikipedia.org

Future research will explore the incorporation of phosphonium ylide-based structures into polymers, metal-organic frameworks (MOFs), and other materials. These materials could have novel optical, electronic, or catalytic properties. For example, the phosphonium cation can act as a template or a functional component in the design of porous materials for gas storage or separation. The ylide functionality can be used to modify surfaces or to create self-assembling systems. This interdisciplinary research, at the intersection of organic synthesis and materials science, opens up new avenues for the application of phosphonium chemistry beyond its traditional role in olefination reactions.

Continued Mechanistic Insights into Complex Organophosphorus Transformations

Despite being a well-established reaction, the precise mechanism of the Wittig reaction and related organophosphorus transformations is still a subject of active research and debate. wikipedia.org Understanding the reaction mechanism at a deep level is crucial for controlling its outcome and developing new, improved variants.

Initially, the mechanism was thought to proceed through a betaine (B1666868) intermediate. nih.gov However, more recent studies, including spectroscopic and computational work, suggest that for many ylides, the reaction proceeds via a concerted [2+2] cycloaddition to directly form an oxaphosphetane intermediate. total-synthesis.comwikipedia.org The stereoselectivity of the reaction is determined by the geometry of this intermediate and its subsequent decomposition. total-synthesis.com Factors such as the stability of the ylide, the presence of lithium salts, and the nature of the solvent can all influence the reaction pathway. wikipedia.org Future research will continue to employ advanced analytical and computational techniques to unravel the subtle details of these complex transformations, providing a more complete picture that can guide the rational design of new reactions.

Predictive Modeling and Data-Driven Discovery in Phosphonium Chemistry

The advent of machine learning and data-driven approaches is revolutionizing chemical research. acs.org In the context of phosphonium chemistry, predictive modeling can be used to accelerate the discovery of new catalysts and reactions. thechemicalengineer.com By analyzing large datasets of reaction outcomes, machine learning algorithms can identify complex relationships between the structure of a phosphonium salt, the reaction conditions, and the resulting yield and selectivity. rsc.org

For example, data-driven models can help predict the optimal phosphine (B1218219) ligand for a specific cross-coupling reaction or the best solvent for a Wittig reaction. rsc.orgrsc.org These models are trained on vast amounts of experimental data, often extracted from the chemical literature or generated through high-throughput experimentation. acs.org As these predictive tools become more accurate, they will augment the intuition of chemists, allowing for more efficient and rational design of experiments. thechemicalengineer.comcas.org The creation of open-access databases for chemical reactions is a crucial step in this direction, enabling the development of more powerful and generalizable models. acs.org

Q & A

Q. What are the optimal synthetic methodologies for preparing acetonyltriphenylphosphonium iodide, and how do reaction parameters influence yield and purity?

this compound is synthesized via alkylation of triphenylphosphine with acetonyl iodide under controlled conditions. Key parameters include solvent choice (e.g., toluene or acetonitrile for polarity control), temperature (typically 60–80°C to balance reaction rate and decomposition), and stoichiometric ratios. Purification via recrystallization from ethanol or acetone improves purity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

X-ray crystallography is critical for resolving its ionic structure, revealing the spatial arrangement of the phosphonium cation and iodide counterion . Infrared (IR) spectroscopy identifies P–C and C=O vibrational modes, while nuclear magnetic resonance (NMR) (¹H, ¹³C, ³¹P) confirms proton environments and phosphorus coordination .

Q. How does this compound function as a counterion in stabilizing anionic complexes?

The bulky triphenylphosphonium group provides steric stabilization, while the iodide anion balances charge. This dual role enables the compound to stabilize reactive anions (e.g., tetrachloridocobaltate(II)) in coordination chemistry, as demonstrated in crystallographic studies .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability tests under varying pH and temperature conditions are essential to avoid decomposition, particularly in acidic or oxidizing environments .

Q. How can researchers mitigate challenges in isolating this compound during synthesis?

Slow crystallization techniques and solvent optimization (e.g., using ethanol-water mixtures) enhance crystal quality. Column chromatography with silica gel or alumina can separate byproducts, though care is needed to avoid phosphine oxide impurities .

Advanced Research Questions

Q. What mechanistic insights explain the redox reactivity of this compound with oxidizing agents like chromyl chloride?

In reactions with CrO₂Cl₂, the phosphonium cation undergoes oxidation to triphenylphosphine oxide, while Cr(VI) is reduced to Cr(II). This redox pathway highlights its dual role as a reductant and ligand precursor, with hydrogen-bonded 3D structures forming in the product .

Q. How can this compound be utilized to design novel metal-organic frameworks (MOFs) or coordination polymers?

Its ability to act as a charge-balancing counterion enables the assembly of anionic metal halide frameworks (e.g., [CoCl₄]²⁻). Computational modeling of steric and electronic interactions can guide the design of MOFs with tailored porosity and catalytic activity .

Q. What experimental strategies resolve contradictions in reported catalytic activity of phosphonium salts in cross-coupling reactions?

Comparative kinetic studies under inert atmospheres (to exclude oxygen interference) and isotopic labeling (to track ligand exchange) can clarify whether catalytic activity arises from the phosphonium salt or decomposed phosphine species .

Q. How does the electronic structure of this compound influence its performance in photoactive materials?

Density functional theory (DFT) calculations reveal charge distribution across the phosphonium cation and iodide anion, which affects light absorption and exciton dissociation. Transient absorption spectroscopy can quantify charge-carrier lifetimes in thin films .

Q. What methodologies validate the environmental and toxicological safety of this compound in laboratory settings?

Toxicity screening using in vitro assays (e.g., mitochondrial toxicity in cell lines) and environmental persistence studies (e.g., hydrolysis half-life in aqueous buffers) align with regulatory frameworks for organophosphorus compounds. Data extrapolation from structurally similar phosphonium salts is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.